

Application Note: Synthesis and Purification of MC-Val-Ala-PAB-Cl

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Compound of Interest

Compound Name: MC-Val-Ala-PAB-Cl

Cat. No.: B8238779

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Abstract & Technical Scope

MC-Val-Ala-PAB-Cl (ADC1280) is a critical electrophilic linker intermediate used to conjugate cytotoxic payloads (e.g., PBD dimers, tubulysins) to antibodies via a protease-cleavable spacer. Unlike the widely used Val-Cit (Valine-Citrulline) linker, the Val-Ala (Valine-Alanine) dipeptide offers superior solubility profiles for hydrophobic payloads and reduced aggregation in high-DAR (Drug-Antibody Ratio) conjugates.

The "Cl" designation refers to the benzyl chloride (chloromethyl) functional group on the para-aminobenzyl (PAB) spacer. This highly reactive electrophile is designed to form ether or alkylamine bonds with payloads, or serve as a precursor to carbamates.

Critical Mechanism:

- **Conjugation:** The Maleimide (MC) group conjugates to antibody cysteines.
- **Payload Attachment:** The Benzyl Chloride reacts with the payload's nucleophile (phenolic -OH or amine).

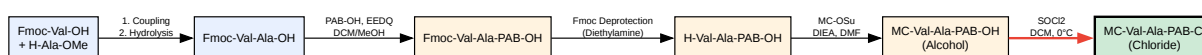
- Release: Lysosomal proteases (Cathepsin B) cleave the Val-Ala amide bond.[1][2][3] The resulting PAB group undergoes a spontaneous 1,6-elimination (self-immolation), releasing the free payload.[4]

Retrosynthetic Analysis & Strategy

The synthesis is divided into three critical stages to ensure stereochemical integrity and prevent premature maleimide hydrolysis.

- Stage I: Dipeptide Assembly (Fmoc-Val-Ala-PAB-OH)
 - Rationale: We utilize Fmoc-chemistry rather than Boc to avoid the final strong acid deprotection (TFA), which can degrade the PAB alcohol or induce side reactions. EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) is selected as the coupling agent to minimize racemization of the Alanine residue.
- Stage II: N-Terminal Capping (MC-Val-Ala-PAB-OH)
 - Rationale: The maleimide moiety is introduced after peptide assembly. The 6-maleimidohexanoic acid active ester (MC-OSu) is used for mild, rapid coupling.
- Stage III: Chlorination (**MC-Val-Ala-PAB-Cl**)
 - Rationale: Conversion of the benzyl alcohol to benzyl chloride is the most sensitive step. We employ Thionyl Chloride (SOCl₂) with strict temperature control to prevent maleimide polymerization or ring-opening.

Chemical Pathway Diagram



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Caption: Stepwise synthetic route from amino acid building blocks to the activated benzyl chloride linker.

Detailed Experimental Protocol

Safety Warning

- PAB-Cl derivatives are potent alkylating agents. Handle in a fume hood with double gloves.
- Thionyl Chloride releases HCl and SO₂ gases; use a scrubbing system.
- Maleimides are light- and base-sensitive. Perform reactions in amber glassware where possible.

Materials

- Reagents: Fmoc-Val-Ala-OH (or Fmoc-Val-OH + H-Ala-OMe), 4-Aminobenzyl alcohol (PAB-OH), EEDQ, Diethylamine (DEA), 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu), Thionyl Chloride (SOCl₂).
- Solvents: Anhydrous Dichloromethane (DCM), Anhydrous DMF, Methanol (MeOH), Diethyl Ether.

Stage I: Synthesis of Fmoc-Val-Ala-PAB-OH

- Preparation: In a 250 mL round-bottom flask, dissolve Fmoc-Val-Ala-OH (5.0 g, 12.2 mmol) and 4-Aminobenzyl alcohol (PAB-OH) (1.8 g, 14.6 mmol, 1.2 eq) in a mixture of DCM:MeOH (2:1, 60 mL).
- Coupling: Add EEDQ (6.0 g, 24.4 mmol, 2.0 eq). Stir the reaction mixture at room temperature (20–25°C) for 16 hours in the dark.
 - Note: EEDQ is preferred over HATU here to prevent the reaction of the PAB hydroxyl group; EEDQ is highly selective for amines.
- Work-up: Concentrate the solvent under reduced pressure. Triturate the residue with Diethyl Ether (100 mL).
- Filtration: Filter the resulting white precipitate. Wash the cake with cold ether (2 × 50 mL) and water (2 × 50 mL) to remove excess PAB-OH and urea byproducts.
- Drying: Dry under high vacuum.

- Yield Target: >85%
- QC Check: LC-MS (ESI+) m/z calc for C₃₀H₃₃N₃O₅ [M+H]⁺ ≈ 516.2.

Stage II: Synthesis of MC-Val-Ala-PAB-OH

- Fmoc Deprotection: Dissolve Fmoc-Val-Ala-PAB-OH (4.0 g, 7.7 mmol) in DMF (20 mL). Add Diethylamine (5 mL). Stir at RT for 2 hours.
 - Note: Avoid Piperidine if possible, as secondary amines can be hard to remove completely without aqueous workup, which PAB-OH tolerates poorly. DEA is more volatile.
- Evaporation: Concentrate to dryness under high vacuum (< 1 mbar) at 30°C to remove DMF and DEA. Co-evaporate with DCM (2x) to ensure complete amine removal.
- Coupling: Redissolve the crude H-Val-Ala-PAB-OH residue in anhydrous DMF (15 mL).
- Addition: Add MC-OSu (2.6 g, 8.5 mmol, 1.1 eq) and DIPEA (1.5 mL, 1.1 eq). Stir at RT for 4–6 hours.
- Precipitation: Pour the reaction mixture into ice-cold Diethyl Ether (200 mL) with vigorous stirring.
- Purification: Filter the precipitate. If purity is <95%, purify via Flash Chromatography (Silica, DCM:MeOH gradient 0-10%).
 - Product: MC-Val-Ala-PAB-OH (White to off-white solid).
 - QC Check: ¹H NMR (DMSO-d₆) confirms maleimide protons (s, 2H, ~7.0 ppm) and PAB benzylic protons (d, 2H).

Stage III: Chlorination (MC-Val-Ala-PAB-Cl)

Critical Step: This reaction converts the stable alcohol to the reactive chloride. Moisture exclusion is paramount.

- Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

- Dissolution: Suspend MC-Val-Ala-PAB-OH (1.0 g, 2.05 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
- Chlorination: Add Thionyl Chloride (SOCl₂) (300 μL, 4.1 mmol, 2.0 eq) dropwise over 5 minutes.
 - Alternative: For highly sensitive payloads, use Methanesulfonyl Chloride (MsCl) (3 eq) and LiCl (5 eq) in THF/DMF, but SOCl₂ is standard for this linker.
- Reaction: Remove the ice bath and allow to warm to RT. Stir for 1–2 hours. The suspension should clear as the chloride forms (it is more soluble in DCM).
 - Monitoring: Check by TLC (DCM:MeOH 95:5). The chloride runs higher (more non-polar) than the alcohol.
- Work-up: Evaporate the solvent and excess SOCl₂ under a stream of Nitrogen or reduced pressure (keep bath < 30°C).
- Purification (Precipitation): Redissolve the residue in a minimum volume of dry DCM (2 mL) and precipitate into anhydrous Hexane/Ether (1:1, 50 mL).
- Isolation: Centrifuge or filter rapidly under Argon. Dry under high vacuum for 1 hour.
 - Storage: Store immediately at -80°C under Argon.

Analytical Data & Quality Control

Data Summary Table

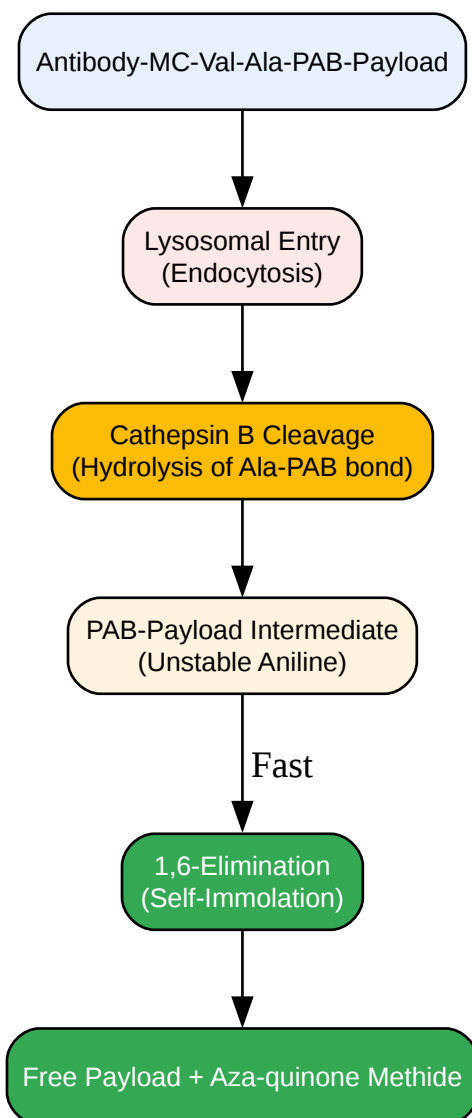
Parameter	Specification	Method
Appearance	White to pale yellow powder	Visual
Purity	≥ 95.0%	HPLC (C18, ACN/H ₂ O + 0.1% TFA)
Identity	MW: ~505.0 g/mol	LC-MS (ESI+)
Chlorine Content	Positive Beilstein or MS confirms isotope pattern	MS (³⁵ Cl/ ³⁷ Cl ratio 3:1)
Solubility	Soluble in DMSO, DMF, DCM	Visual

HPLC Method (Reverse Phase)

- Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 μm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 20 min.
- Note: The Chloride is reactive; analyze immediately. In aqueous HPLC, it may hydrolyze back to the alcohol (PAB-OH) or form a methyl ether if MeOH is used. Use ACN/Water and inject immediately.

Mechanism of Action (Payload Release)

Understanding the cleavage logic is essential for designing the payload attachment.



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Caption: Lysosomal processing of the Val-Ala linker leading to payload release.

Critical Notes & Troubleshooting

- Chloride vs. Carbonate:
 - This protocol yields the Benzyl Chloride (PAB-Cl). This is used to create Ether linkages (with phenols) or Alkylamines.
 - If you intend to create a Carbamate (e.g., for MMAE or MMAF), you must convert the PAB-OH to a p-Nitrophenyl Carbonate (PAB-PNP) or Chloroformate using p-nitrophenyl

chloroformate or phosgene, respectively. PAB-Cl will not form a carbamate.

- Val-Ala vs. Val-Cit:
 - Val-Ala is significantly less hydrophilic than Val-Cit. While this helps with the solubility of the linker intermediate itself, the final ADC may require PEGylation if the payload is also very hydrophobic (e.g., PBDs).[4]
- Stability:
 - **MC-Val-Ala-PAB-Cl** hydrolyzes in moist air. Always handle under inert atmosphere. If the solid turns sticky, it has likely hydrolyzed to the alcohol.

References

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- To cite this document: BenchChem. [Application Note: Synthesis and Purification of MC-Val-Ala-PAB-Cl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8238779/docs#application-note-synthesis-and-purification-of-mc-val-ala-pab-cl\]](https://www.benchchem.com/product/b8238779/docs#application-note-synthesis-and-purification-of-mc-val-ala-pab-cl)

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